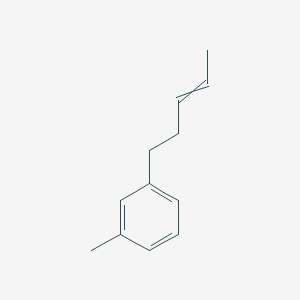

1-Methyl-3-(pent-3-en-1-yl)benzene

Description

Structure

3D Structure

Properties

CAS No. |

5696-83-3 |

|---|---|

Molecular Formula |

C12H16 |

Molecular Weight |

160.25 g/mol |

IUPAC Name |

1-methyl-3-pent-3-enylbenzene |

InChI |

InChI=1S/C12H16/c1-3-4-5-8-12-9-6-7-11(2)10-12/h3-4,6-7,9-10H,5,8H2,1-2H3 |

InChI Key |

VRFKBBOWFOYOEY-UHFFFAOYSA-N |

Canonical SMILES |

CC=CCCC1=CC=CC(=C1)C |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1 Methyl 3 Pent 3 En 1 Yl Benzene

Retrosynthetic Analysis and Strategic Disconnections for the 1-Methyl-3-(pent-3-en-1-yl)benzene Scaffold

Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by breaking it down into simpler, commercially available starting materials. For this compound, several strategic disconnections can be envisioned, primarily focusing on the formation of the carbon-carbon bonds that connect the pentenyl side chain to the m-tolyl group and the construction of the pentenyl moiety itself.

Key Disconnections:

C-C Bond Formation at the Aromatic Ring: The most apparent disconnection is the bond between the benzene (B151609) ring and the pentenyl side chain. This leads to a 3-methylphenyl (m-tolyl) synthon and a five-carbon pentenyl synthon. This disconnection suggests the use of powerful C-C bond-forming reactions such as transition metal-catalyzed cross-coupling reactions.

Formation of the Pentenyl Double Bond: Another key disconnection involves the double bond within the pent-3-en-1-yl side chain. This suggests that the side chain could be constructed from smaller fragments using reactions like the Wittig reaction or olefin metathesis.

These primary disconnections give rise to several plausible synthetic routes, which will be explored in the subsequent sections.

Catalytic Approaches to the Construction of the this compound Framework

Modern organic synthesis heavily relies on catalytic methods to achieve high efficiency, selectivity, and functional group tolerance. The construction of this compound can be effectively achieved through various catalytic strategies.

Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, allowing for the formation of carbon-carbon bonds with high precision. nih.govrsc.orgbohrium.com For the synthesis of this compound, a palladium-catalyzed coupling reaction is a highly viable approach. bohrium.com One could envision a Suzuki-Miyaura coupling between a 3-methylphenylboronic acid and a pent-3-en-1-yl halide or triflate. Alternatively, a Negishi coupling involving an organozinc reagent or a Stille coupling with an organotin reagent could be employed.

A particularly attractive approach is the Sonogashira coupling, which involves the coupling of a terminal alkyne with an aryl halide. escholarship.org In a potential route to this compound, 1-bromo-3-methylbenzene could be coupled with a suitable pentynyl derivative, followed by selective reduction of the alkyne to a Z- or E-alkene.

Table 1: Comparison of Potential Cross-Coupling Reactions

| Coupling Reaction | Aryl Component | Side-Chain Component | Catalyst System (Example) | Key Advantages |

| Suzuki-Miyaura | 3-Methylphenylboronic acid | Pent-3-en-1-yl bromide | Pd(PPh₃)₄, base | Mild conditions, high functional group tolerance |

| Negishi | 3-Methylphenylzinc chloride | Pent-3-en-1-yl bromide | Pd(dppf)Cl₂ | High reactivity of organozinc reagents |

| Sonogashira | 1-Bromo-3-methylbenzene | Pent-4-yn-1-ol | PdCl₂(PPh₃)₂, CuI, base | Readily available starting materials, versatile alkyne intermediate |

Olefin metathesis has emerged as a powerful tool for the formation of carbon-carbon double bonds. mit.edumdpi.comnih.govresearchgate.net In the context of synthesizing this compound, cross-metathesis could be employed to construct the pentenyl side chain with high stereocontrol. For instance, a cross-metathesis reaction between 3-vinyltoluene and propene, catalyzed by a ruthenium-based catalyst such as a Grubbs catalyst, could directly form the desired product. The stereochemistry of the resulting double bond can often be controlled by the choice of catalyst and reaction conditions. mit.edunih.gov

Another strategy involves a ring-closing metathesis (RCM) approach, although this is less direct for the synthesis of an acyclic side chain. mdpi.com

Table 2: Potential Olefin Metathesis Strategies

| Metathesis Type | Reactant 1 | Reactant 2 | Catalyst (Example) | Expected Outcome |

| Cross-Metathesis | 3-Vinyltoluene | Propene | Grubbs II Catalyst | Direct formation of this compound |

| Cross-Metathesis | Allylbenzene | But-1-ene | Hoveyda-Grubbs Catalyst | Formation of a related structure, requiring isomerization |

While this compound itself is achiral, the introduction of substituents on the side chain could create chiral centers. Asymmetric catalysis would be crucial for the enantioselective synthesis of such chiral derivatives. rsc.orgrsc.org For example, an asymmetric hydrogenation of a precursor with a differently substituted double bond could introduce a chiral center. Similarly, asymmetric allylic alkylation reactions could be used to construct a chiral side chain before attachment to the aromatic ring. guiryresearchgroup.com The use of chiral ligands in transition metal catalysis can effectively control the stereochemical outcome of the reaction. rsc.org

Radical-Mediated Pathways for the Synthesis of this compound

Radical reactions offer alternative pathways for the formation of C-C bonds. A plausible radical-mediated approach to this compound could involve a radical addition of a pentenyl radical to a 3-methylphenyl radical precursor. However, controlling regioselectivity in such reactions can be challenging. A more controlled approach might involve a Giese reaction, where a radical is added to an electron-deficient alkene.

Another possibility is a Minisci-type reaction, where a radical is added to a protonated heteroaromatic compound. While not directly applicable to benzene, related strategies for the functionalization of arenes under radical conditions are an active area of research.

Chemo- and Regioselective Synthesis Strategies for the Pent-3-en-1-yl Side Chain

A Wittig reaction between a 3-methylbenzylphosphonium ylide and but-2-enal would be a classic and effective method for constructing the pentenyl side chain with good control over the double bond position. The stereochemistry of the double bond (E or Z) can be influenced by the choice of the ylide (stabilized or non-stabilized) and the reaction conditions.

Alternatively, a Claisen rearrangement of a suitable allyl vinyl ether precursor could be employed to form the C-C bond of the side chain with high regioselectivity. The subsequent manipulation of functional groups would then lead to the desired pentenyl moiety.

Mechanistic Organic Transformations Involving 1 Methyl 3 Pent 3 En 1 Yl Benzene

Electrophilic Aromatic Substitution Reactions on the Benzene (B151609) Core of 1-Methyl-3-(pent-3-en-1-yl)benzene

The benzene ring in this compound is susceptible to electrophilic aromatic substitution (SEAr), a fundamental class of reactions for modifying aromatic systems. wikipedia.org Common examples of such reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. wikipedia.orgmasterorganicchemistry.com The presence of two different substituents on the benzene ring—a methyl group and a pent-3-en-1-yl group—significantly influences the outcome of these reactions.

The regiochemical outcome of electrophilic aromatic substitution on a disubstituted benzene ring is governed by the directing effects of the existing substituents. Both the methyl group (-CH₃) and the alkyl group (the pent-3-en-1-yl chain) are classified as activating, ortho-, para-directing groups. ucalgary.calibretexts.org This is due to their electron-donating nature through an inductive effect, which enriches the electron density of the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles compared to benzene. ucalgary.calibretexts.org

The directing effects of the two alkyl groups reinforce each other, leading to a predictable pattern of substitution. The positions ortho to the methyl group are C2 and C6, and the position para is C4. The positions ortho to the pent-3-en-1-yl group are C2 and C4, and the position para is C6. Therefore, electrophilic attack is strongly favored at positions 2, 4, and 6. Position 5 is meta to both groups and is expected to be the least reactive site.

| Position | Directing Effect from -CH₃ | Directing Effect from -CH₂CH₂CH=CHCH₃ | Predicted Outcome |

| C2 | Ortho (Activating) | Ortho (Activating) | Major Product |

| C4 | Para (Activating) | Ortho (Activating) | Major Product |

| C5 | Meta (Deactivating) | Meta (Deactivating) | Minor Product |

| C6 | Ortho (Activating) | Para (Activating) | Major Product |

This table illustrates the predicted regioselectivity for electrophilic aromatic substitution on this compound based on the combined directing effects of the substituents.

Kinetically, the presence of two activating groups enhances the rate of electrophilic aromatic substitution compared to benzene or monosubstituted alkylbenzenes like toluene (B28343). ucalgary.calibretexts.org However, the bulky nature of the pent-3-en-1-yl group may introduce steric hindrance, potentially reducing the rate of attack at the C2 and C4 positions compared to the C6 position.

The mechanism of electrophilic aromatic substitution proceeds through a two-step process involving the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. msu.eduuci.edu The stability of this intermediate is a key factor in determining the reaction's regioselectivity and rate.

For this compound, electrophilic attack at the ortho and para positions relative to the activating groups leads to more stable arenium ions. This is because the positive charge in the resonance structures of these intermediates can be delocalized onto the carbon atoms bearing the alkyl groups. libretexts.orglibretexts.org The electron-donating nature of the alkyl groups helps to stabilize this adjacent positive charge, lowering the activation energy for the formation of the ortho and para products. libretexts.orglibretexts.org

In contrast, attack at the meta position results in an arenium ion where the positive charge is never located on a carbon atom directly attached to an activating group. libretexts.org Consequently, the transition state leading to the meta product is higher in energy, and the rate of its formation is significantly slower.

Reactions of the Pent-3-en-1-yl Alkene Moiety of this compound

The internal double bond in the pent-3-en-1-yl side chain provides a second site of reactivity within the molecule, allowing for a variety of addition reactions.

The alkene can be reduced to the corresponding alkane, 1-methyl-3-pentylbenzene, through catalytic hydrogenation. This reaction typically involves the use of a metal catalyst such as palladium, platinum, or nickel, with hydrogen gas. The hydrogenation of the alkene is generally a syn-addition, where both hydrogen atoms add to the same face of the double bond. Given that the alkene is a (E/Z)-mixture (as is common for such structures unless specified), the hydrogenation will result in a mixture of diastereomers if new stereocenters are formed. In this case, hydrogenation of the pent-3-enyl group will generate a new chiral center at C3 of the pentyl chain, leading to a racemic mixture of (R)- and (S)-1-methyl-3-(pentan-3-yl)benzene.

An alternative reduction method is hydroboration-oxidation, which proceeds via an anti-Markovnikov addition of a borane (B79455) reagent across the double bond, followed by oxidation to yield an alcohol. masterorganicchemistry.com

The alkene moiety can undergo various oxidation reactions. Epoxidation, the formation of an epoxide, can be achieved using peroxy acids like m-chloroperoxybenzoic acid (m-CPBA). The reaction is stereospecific, with a syn-addition of the oxygen atom to the double bond.

Dihydroxylation, the addition of two hydroxyl groups across the double bond, can be performed using reagents such as osmium tetroxide (OsO₄) or cold, dilute potassium permanganate (B83412) (KMnO₄). These reactions also proceed via a syn-addition mechanism.

Ozonolysis, another important oxidation reaction, involves the cleavage of the double bond with ozone (O₃) followed by a workup step. A reductive workup (e.g., with dimethyl sulfide) would yield aldehydes or ketones, while an oxidative workup (e.g., with hydrogen peroxide) would produce carboxylic acids.

| Oxidation Reaction | Reagent(s) | Product(s) |

| Epoxidation | m-CPBA | 1-(2,3-epoxypentyl)-3-methylbenzene |

| Syn-Dihydroxylation | 1. OsO₄, 2. NaHSO₃ | 1-(2,3-dihydroxypentyl)-3-methylbenzene |

| Oxidative Cleavage (Ozonolysis) | 1. O₃, 2. H₂O₂ | 3-(m-tolyl)propanoic acid and acetic acid |

This table summarizes key oxidation reactions of the alkene moiety in this compound.

The double bond of the pent-3-en-1-yl group can participate in cycloaddition reactions, such as the Diels-Alder reaction if a suitable diene is present, although this is less common for simple alkenes. A more relevant cycloaddition is the 1,3-dipolar cycloaddition, where a 1,3-dipole reacts with the alkene (the dipolarophile) to form a five-membered heterocyclic ring. wikipedia.org The regioselectivity and stereoselectivity of such reactions are governed by frontier molecular orbital (FMO) theory.

Hydration and Hydrofunctionalization Studies

The hydration and hydrofunctionalization of this compound would primarily involve the reaction of the alkene functional group. These reactions are fundamental in organic synthesis for the introduction of hydroxyl and other functional groups.

Hydration: The acid-catalyzed hydration of the double bond in this compound is expected to proceed via a carbocation intermediate. Protonation of the double bond would lead to the formation of a secondary carbocation. Due to the electronic nature of the aryl group, the stability of this carbocation would be a key factor in determining the reaction rate and regioselectivity. The reaction would likely follow Markovnikov's rule, with the hydroxyl group adding to the more substituted carbon of the former double bond. masterorganicchemistry.com

Hydrofunctionalization: Beyond simple hydration, various hydrofunctionalization reactions could be envisioned. For instance, hydroboration-oxidation would be expected to yield the anti-Markovnikov alcohol, providing complementary regioselectivity to acid-catalyzed hydration. Other hydrofunctionalization reactions, such as aminohydroxylation or carboamination, could be achieved using transition metal catalysis. nih.govacs.orgacs.org For example, a rhodium(III)-catalyzed carboamination could potentially introduce both an aryl and an amino group across the double bond. nih.govchemrxiv.org

Hypothetical Data Table for Hydration and Hydrofunctionalization of this compound

| Reaction | Reagents | Expected Major Product | Hypothetical Yield (%) |

| Acid-Catalyzed Hydration | H₂SO₄ (cat.), H₂O | 1-(m-Tolyl)pentan-3-ol | 85 |

| Hydroboration-Oxidation | 1. BH₃·THF; 2. H₂O₂, NaOH | 1-(m-Tolyl)pentan-2-ol | 90 |

| Oxymercuration-Demercuration | 1. Hg(OAc)₂, H₂O; 2. NaBH₄ | 1-(m-Tolyl)pentan-3-ol | 95 |

Rearrangement Reactions of the this compound System

The structure of this compound, with its alkene functionality and potential for carbocation formation, makes it a candidate for various rearrangement reactions. These rearrangements are often driven by the formation of more stable intermediates. msu.edu

Under acidic conditions, the protonation of the double bond could lead to a secondary carbocation, which could potentially undergo a 1,2-hydride shift to form a more stable benzylic-type carbocation if the structure allowed. However, in this specific molecule, the secondary carbocation is already relatively stable. More complex rearrangements could be induced under specific catalytic conditions or through photochemical methods. msu.edunih.gov For example, certain transition metal catalysts are known to promote skeletal rearrangements of unsaturated hydrocarbons.

Another possibility involves the ene reaction, a pericyclic reaction involving an alkene with an allylic hydrogen. wikipedia.org While the parent compound itself is not ideally set up for a simple intramolecular ene reaction, derivatives could be designed to undergo such transformations.

Hypothetical Data Table for Potential Rearrangement Reactions

| Reaction Type | Conditions | Potential Rearranged Product | Hypothetical Observations |

| Acid-Catalyzed Rearrangement | Strong Acid (e.g., H₂SO₄), Heat | Mixture of isomeric alkenes | Isomerization of the double bond position |

| Photochemical Rearrangement | UV irradiation, Sensitizer | Cyclized or isomerized products | Formation of complex polycyclic systems |

Metal-Mediated and Organocatalytic Transformations of this compound

The alkene and the aromatic ring in this compound are both amenable to a wide range of metal-mediated and organocatalytic transformations. These reactions offer powerful tools for asymmetric synthesis and the construction of complex molecular architectures.

Metal-Mediated Reactions: Transition metals like palladium, rhodium, nickel, and cobalt could catalyze a variety of transformations. nih.govacs.orgnih.gov Palladium-catalyzed cross-coupling reactions, such as the Heck reaction, could be envisioned if a halide were present on the pentenyl chain. Rhodium catalysts are well-known for their ability to catalyze hydroformylation, hydrogenation, and C-H activation/functionalization. chemrxiv.org Cobalt-catalyzed hydrogermylation of the alkene could lead to the formation of organogermanium compounds. acs.org

Organocatalytic Reactions: Organocatalysis provides a complementary approach to metal catalysis, often with different selectivity and functional group tolerance. For example, chiral Brønsted acids could be used to catalyze enantioselective additions to the alkene. Amine-based catalysts could be employed in epoxidation or other functionalization reactions of the double bond.

Hypothetical Data Table for Metal-Mediated and Organocatalytic Transformations

| Reaction | Catalyst/Reagent | Expected Transformation | Hypothetical Product |

| Hydroformylation | Rh/phosphine catalyst, CO, H₂ | Addition of a formyl group | 2-(m-Tolyl)methyl-4-hexanal |

| Asymmetric Hydrogenation | Chiral Ru-BINAP catalyst, H₂ | Reduction of the double bond | Chiral 1-Methyl-3-pentylbenzene |

| Epoxidation | m-CPBA | Formation of an epoxide | 1-Methyl-3-(3,4-epoxypentyl)benzene |

Reaction Kinetics and Thermodynamic Studies of this compound Transformations

Detailed kinetic and thermodynamic studies on the transformations of this compound would provide crucial insights into the reaction mechanisms and energy profiles. While no specific data exists for this compound, general principles can be applied. acs.orgacs.org

Reaction Kinetics: Kinetic studies would involve monitoring the rate of reaction under various conditions (temperature, concentration of reactants and catalysts). For example, in an acid-catalyzed hydration, determining the rate law would help to confirm the involvement of a carbocation intermediate. Kinetic isotope effect studies, by replacing a key hydrogen with deuterium, could further elucidate the rate-determining step of a reaction. acs.org

Thermodynamic Studies: Thermodynamic parameters such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) of reaction would determine the position of equilibrium and the feasibility of a transformation. For instance, the hydrogenation of the alkene is expected to be an exothermic process with a negative ΔG, indicating a spontaneous reaction under appropriate conditions. The NIST Chemistry WebBook provides thermodynamic data for related compounds, which can serve as a basis for estimation. nist.govnist.govnist.govnist.gov

Hypothetical Kinetic and Thermodynamic Data Table

| Transformation | Parameter | Hypothetical Value | Significance |

| Acid-Catalyzed Hydration | Rate Law | Rate = k[Alkene][H⁺] | Consistent with a carbocation mechanism |

| Hydrogenation | ΔH° | -120 kJ/mol | Exothermic reaction, product is more stable |

| Isomerization to Conjugated Alkene | ΔG° | -5 kJ/mol | Equilibrium favors the conjugated isomer |

Advanced Spectroscopic and Characterization Methodologies for 1 Methyl 3 Pent 3 En 1 Yl Benzene

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis of 1-Methyl-3-(pent-3-en-1-yl)benzene

High-resolution NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, a complete assignment of proton (¹H) and carbon-¹³ (¹³C) NMR spectra is the first step in its structural confirmation.

A standard ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons, the benzylic and allylic protons, the olefinic protons, and the methyl groups. Similarly, the ¹³C NMR spectrum would display unique resonances for each carbon atom in its specific chemical environment.

Predicted ¹H and ¹³C NMR Data for this compound:

| Atom Number | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Multiplicity (¹H) | Coupling Constants (J, Hz) |

| 1 | - | ~138.0 | - | - |

| 2 | ~7.15 | ~128.4 | d | J ≈ 7.5 |

| 3 | - | ~137.5 | - | - |

| 4 | ~6.95 | ~126.5 | d | J ≈ 7.5 |

| 5 | ~6.98 | ~129.0 | s | - |

| 6 | ~7.05 | ~126.0 | t | J ≈ 7.5 |

| 7 | 2.10 | ~21.5 | s | - |

| 8 | 2.65 | ~35.0 | t | J ≈ 7.5 |

| 9 | 2.35 | ~30.0 | q | J ≈ 7.0, 7.5 |

| 10 | 5.45 | ~125.0 | m | - |

| 11 | 5.40 | ~130.0 | m | - |

| 12 | 1.65 | ~18.0 | d | J ≈ 6.5 |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

The aliphatic chain of this compound presents a complex spin system. The protons on carbons 8, 9, 10, 11, and 12 are all coupled to one another. Homonuclear decoupling experiments would be crucial in deciphering these coupling networks. For instance, irradiating the signal corresponding to the protons on C-8 would cause the multiplet for the C-9 protons to collapse into a simpler pattern, confirming their adjacent relationship. The olefinic protons (H-10 and H-11) would likely exhibit both cis/trans and vicinal couplings, further complicating the spectrum but also providing valuable stereochemical information.

To unambiguously assign all proton and carbon signals and confirm the connectivity of the molecule, a suite of 2D NMR experiments is essential.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. Cross-peaks in the COSY spectrum would confirm the correlations between H-8 and H-9, H-9 and H-10, and H-10 and H-11, as well as the coupling between H-11 and the methyl protons at H-12.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would definitively link each proton signal to its corresponding carbon signal, for example, the proton signal at ~2.65 ppm to the carbon signal at ~35.0 ppm (C-8).

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for connecting the different fragments of the molecule. For instance, an HMBC correlation would be expected between the benzylic protons (H-8) and the aromatic carbons C-2, C-3, and C-4. Similarly, correlations between the methyl protons (H-7) and aromatic carbons C-2 and C-6 would confirm the position of the methyl group on the benzene (B151609) ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of protons. NOESY can be instrumental in determining the preferred conformation of the pentenyl chain relative to the aromatic ring. For example, a NOE between the benzylic protons (H-8) and one of the aromatic protons (H-2 or H-4) would suggest a folded conformation.

The single bonds in the pentenyl side chain allow for considerable conformational flexibility. Dynamic NMR (DNMR) studies, conducted at various temperatures, could provide insight into the rotational barriers around the C-8 to C-9 and C-9 to C-10 bonds. At low temperatures, the rotation might be slow enough on the NMR timescale to observe distinct signals for different conformers. As the temperature is raised, these signals would broaden and eventually coalesce into a single time-averaged signal. Analysis of the line shapes at different temperatures can allow for the calculation of the activation energy for these conformational changes.

Vibrational Spectroscopy (FT-IR, Raman) for Conformational and Electronic Structure Probing of this compound

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides complementary information to NMR by probing the vibrational modes of the molecule. These techniques are particularly sensitive to the types of chemical bonds and functional groups present.

The FT-IR and Raman spectra of this compound would exhibit characteristic bands corresponding to its distinct structural components.

Predicted Vibrational Frequencies for this compound:

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique | Intensity |

| C-H stretch (aromatic) | 3100-3000 | FT-IR, Raman | Medium |

| C-H stretch (alkene) | 3050-3000 | FT-IR, Raman | Medium |

| C-H stretch (aliphatic) | 3000-2850 | FT-IR, Raman | Strong |

| C=C stretch (aromatic) | 1600, 1475 | FT-IR, Raman | Medium-Strong |

| C=C stretch (alkene) | ~1650 | FT-IR, Raman | Medium (IR), Strong (Raman) |

| C-H bend (aromatic) | 900-675 | FT-IR | Strong |

| C-H bend (alkene, out-of-plane) | ~970 (trans) or ~690 (cis) | FT-IR | Strong |

| C-H bend (aliphatic) | 1465-1370 | FT-IR | Medium |

The C=C stretching vibration of the alkene is often more intense in the Raman spectrum than in the FT-IR spectrum, making Raman spectroscopy a valuable tool for its observation. The out-of-plane C-H bending vibrations of the aromatic ring can provide information about the substitution pattern.

To gain a more profound understanding of the vibrational spectra, theoretical calculations using methods such as Density Functional Theory (DFT) can be performed. By creating a computational model of this compound, the vibrational frequencies and their corresponding normal modes can be predicted. These calculated frequencies can then be compared with the experimental FT-IR and Raman spectra. This comparison allows for a more confident assignment of the observed vibrational bands and can help in identifying subtle conformational effects on the vibrational frequencies. Any discrepancies between the calculated and experimental spectra can point to specific intermolecular interactions or limitations of the theoretical model.

Mass Spectrometry (MS) Fragmentation Pathways and Mechanistic Interpretations for this compound

The mass spectrum of this compound is predicted to be characterized by several key fragmentation pathways, primarily dictated by the stability of the resulting carbocations. The presence of a benzene ring and a double bond offers multiple sites for facile cleavage.

The initial electron impact ionization would result in the formation of a molecular ion [M]•+. Due to the stable aromatic ring, the molecular ion peak is expected to be prominent. The primary fragmentation processes would involve benzylic and allylic cleavages, which lead to the formation of resonance-stabilized cations. thieme-connect.deyoutube.com

A significant fragmentation pathway is the benzylic cleavage, involving the scission of the C-C bond between the propyl chain and the benzene ring. This would result in the formation of a tropylium (B1234903) ion or a related C7H7+ species at m/z 91, which is a characteristic peak for many alkylbenzenes. thieme-connect.de Another probable benzylic cleavage would lead to the loss of a propyl radical, also yielding a fragment at m/z 91.

Allylic cleavage, occurring at the C-C bond adjacent to the double bond in the pentenyl side chain, is also a highly favored fragmentation pathway. youtube.com This would result in the formation of a stable allylic cation.

A McLafferty-type rearrangement is also possible, involving the transfer of a gamma-hydrogen from the alkyl chain to the aromatic ring, followed by the elimination of a neutral alkene molecule. youtube.com

High-resolution mass spectrometry is a critical tool for determining the elemental composition of a compound through the precise measurement of its mass-to-charge ratio. For this compound, with the chemical formula C12H16, the theoretical monoisotopic mass can be calculated with high accuracy. This precise mass measurement is invaluable for distinguishing it from other isomers or compounds with the same nominal mass.

Table 1: Theoretical High-Resolution Mass Data for this compound

| Species | Formula | Calculated Monoisotopic Mass (Da) |

| [M]+ | [C12H16]+ | 160.12520 |

This table presents the theoretically calculated monoisotopic mass for the molecular ion of this compound.

The ability of HRMS to provide such precise mass data is essential for confirming the identity of the compound in complex mixtures or when verifying the outcome of a chemical synthesis.

Tandem mass spectrometry (MS/MS) would provide deeper structural insights by allowing for the isolation and subsequent fragmentation of specific ions from the initial mass spectrum. scholaris.canih.gov For this compound, an MS/MS experiment would typically involve selecting the molecular ion or a prominent fragment ion and inducing further fragmentation.

For instance, the prominent m/z 91 ion, proposed to be the tropylium ion, could be isolated and fragmented. The characteristic fragmentation of the tropylium ion involves the loss of acetylene (B1199291) (C2H2) to produce an ion at m/z 65. thieme-connect.de This two-step fragmentation pattern provides strong evidence for the presence of an alkylbenzene structure.

Similarly, other primary fragment ions could be subjected to MS/MS analysis to elucidate the structure of the side chain and confirm the position of the double bond. The fragmentation patterns observed in MS/MS are crucial for differentiating between various structural isomers.

Table 2: Predicted MS/MS Fragmentation of Key Ions of this compound

| Precursor Ion (m/z) | Proposed Structure | Predicted Product Ions (m/z) | Neutral Loss |

| 160 | Molecular Ion | 91, 105, 119, 145 | C5H9, C4H7, C3H5, CH3 |

| 91 | Tropylium Ion | 65 | C2H2 |

This interactive table outlines the hypothesized tandem mass spectrometry fragmentation of the molecular ion and the major fragment ion of this compound.

X-ray Crystallography Studies of Solid-State Forms or Derivatives of this compound

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. Since this compound is likely a liquid at room temperature, X-ray crystallography would require either cooling the compound to its solid state or preparing a solid derivative.

Studies on similar liquid aromatic compounds, such as benzene and its derivatives, have utilized X-ray diffraction to understand the molecular arrangement in the liquid state, revealing information about intermolecular spacing and orientation. aps.orgaip.orgaip.orgresearchgate.netacs.org While this technique does not provide the precise atomic coordinates of a single crystal structure, it offers valuable insights into the short-range order within the liquid.

For a definitive structural elucidation of this compound using X-ray crystallography, a suitable solid derivative would need to be synthesized. This could involve, for example, a reaction that introduces a functional group capable of forming a crystalline solid, such as a carboxylic acid or an amide. The resulting crystal structure would confirm the connectivity of the atoms and provide precise bond lengths and angles.

Chiroptical Spectroscopy (e.g., CD, ORD) for Stereochemical Elucidation of Chiral Analogues

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are powerful tools for studying chiral molecules. saschirality.org These methods measure the differential interaction of left and right circularly polarized light with a sample.

This compound is an achiral molecule as it does not possess a stereocenter and has a plane of symmetry. Therefore, in an achiral environment, it would not exhibit a CD or ORD spectrum.

However, chiroptical spectroscopy could become relevant in several scenarios:

Chiral Analogues: If a chiral center were introduced into the molecule, for example, by the addition of a substituent on the pentenyl chain, the resulting enantiomers could be distinguished and their absolute configuration determined using CD or ORD spectroscopy. aip.org

Induced Chirality: It is possible to induce a chiroptical response in an achiral molecule by placing it in a chiral environment. synchrotron-soleil.frnih.gov For instance, if this compound were to form a complex with a chiral host molecule, the complex could exhibit a measurable CD spectrum. This phenomenon, known as induced circular dichroism, could provide information about the binding interactions and the conformation of the achiral guest within the chiral host.

Chiral Solvents: Dissolving the compound in a chiral solvent could also potentially induce a weak chiroptical signal.

While not directly applicable to the isolated achiral molecule, chiroptical spectroscopy remains a valuable hypothetical tool for probing the stereochemical aspects of chiral derivatives or intermolecular interactions of this compound. aip.org

Computational and Theoretical Studies on 1 Methyl 3 Pent 3 En 1 Yl Benzene

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations are employed to understand the electronic properties of molecules from first principles.

Density Functional Theory (DFT) for Molecular Geometry Optimization and Electronic Properties

Density Functional Theory (DFT) is a widely used computational method for predicting the geometry and electronic characteristics of molecules. researchgate.net This approach could be used to determine the most stable three-dimensional structure of 1-Methyl-3-(pent-3-en-1-yl)benzene by finding the minimum energy conformation. Key electronic properties that can be calculated using DFT include the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential. dntb.gov.uaresearchgate.net These calculations provide insights into the molecule's reactivity and intermolecular interactions. For instance, studies on other benzene (B151609) derivatives have utilized DFT to understand how different substituent groups affect the electronic properties of the benzene ring. researchgate.netscispace.com

Ab Initio Methods for High-Accuracy Energy and Property Predictions

Ab initio methods are another class of quantum chemical calculations that can provide highly accurate predictions of molecular energies and properties. nih.gov These methods are computationally more intensive than DFT but can offer benchmark-quality results. For a molecule like this compound, ab initio calculations could be used to precisely determine its thermodynamic stability and to calculate properties such as polarizability and dipole moment with high fidelity.

Conformational Analysis and Potential Energy Surfaces

The flexibility of the pentenyl side chain in this compound suggests that it can exist in multiple conformations.

Molecular Mechanics and Dynamics Simulations

Molecular mechanics is a computational method that uses classical physics to model the potential energy of a molecular system as a function of its atomic coordinates. wikipedia.org This approach is particularly well-suited for exploring the conformational landscape of flexible molecules. By employing force fields, which are sets of parameters describing the potential energy of different molecular interactions, one can perform molecular dynamics simulations to model the dynamic behavior of this compound over time. These simulations would reveal the preferred conformations of the molecule and the transitions between them.

Analysis of Intramolecular Interactions and Rotational Barriers

A detailed analysis of the potential energy surface of this compound would involve identifying all stable conformers and the transition states that connect them. This analysis would allow for the calculation of rotational barriers around the single bonds in the pentenyl chain. Understanding these barriers is crucial for characterizing the molecule's flexibility and its conformational preferences at different temperatures.

Prediction of Spectroscopic Parameters Using Computational Chemistry

Computational methods can also be used to predict various spectroscopic parameters, which can then be compared with experimental data for validation. For this compound, this could include:

NMR Spectroscopy: Calculation of nuclear magnetic shielding tensors to predict 1H and 13C NMR chemical shifts.

Vibrational Spectroscopy: Computation of vibrational frequencies and intensities to simulate the infrared (IR) and Raman spectra.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) or other excited-state methods could be used to predict the electronic absorption spectrum, providing information about the molecule's color and its behavior upon light absorption.

While the specific application of these computational methods to this compound is not documented in available literature, the theoretical framework for such investigations is robust and has been successfully applied to a vast array of similar organic molecules. Future computational studies on this compound would be valuable for elucidating its fundamental chemical and physical properties.

Theoretical NMR Chemical Shifts and Coupling Constants

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for molecular structure elucidation. The prediction of NMR parameters through computational methods offers significant support in the interpretation of experimental spectra. Quantum chemical approaches, such as Density Functional Theory (DFT), are commonly employed to calculate the magnetic shielding tensors of atomic nuclei, from which chemical shifts are derived.

For this compound, theoretical ¹H and ¹³C NMR chemical shifts can be calculated using various levels of theory and basis sets. The GIAO (Gauge-Including Atomic Orbital) method is a widely used approach for such calculations. The process involves optimizing the molecular geometry of the compound and then performing the NMR calculation on the optimized structure. The calculated shielding constants are then converted to chemical shifts by referencing them to a standard, typically tetramethylsilane (B1202638) (TMS).

The accuracy of the predicted chemical shifts is influenced by several factors, including the choice of the functional and basis set. For substituted benzenes, it is crucial to accurately model the electronic effects of the substituents on the aromatic ring. The alkyl and alkenyl substituents in this compound influence the electron density of the benzene ring through inductive and hyperconjugative effects, which in turn affects the chemical shifts of the aromatic protons and carbons.

Similarly, spin-spin coupling constants (J-couplings) can be computed. These values provide valuable information about the connectivity and dihedral angles within the molecule. The calculation of J-couplings is generally more computationally demanding than chemical shift calculations but provides crucial data for detailed structural analysis.

Below is a hypothetical table illustrating the kind of data that would be generated from such a study. The values are for illustrative purposes and are based on typical ranges for similar structural motifs.

| Atom | Calculated ¹³C Chemical Shift (ppm) | Calculated ¹H Chemical Shift (ppm) |

|---|---|---|

| C1 | 138.0 | - |

| C2 | 128.5 | 7.10 |

| C3 | 137.5 | - |

| C4 | 126.0 | 7.05 |

| C5 | 128.3 | 7.15 |

| C6 | 125.5 | 7.00 |

| C1' (CH₃) | 21.5 | 2.30 |

| C1'' (CH₂) | 38.0 | 2.60 |

| C2'' (CH₂) | 34.0 | 2.35 |

| C3'' (CH) | 125.0 | 5.40 |

| C4'' (CH) | 130.0 | 5.45 |

| C5'' (CH₃) | 18.0 | 1.65 |

Vibrational Frequency Calculations and Spectral Simulations

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, provides a fingerprint of a molecule based on its vibrational modes. Computational methods can predict these vibrational frequencies and their corresponding intensities, aiding in the analysis of experimental spectra.

The process begins with the optimization of the molecular geometry to find a stationary point on the potential energy surface. Subsequently, the Hessian matrix, which contains the second derivatives of the energy with respect to the nuclear coordinates, is calculated. wisc.edu Diagonalization of this matrix yields the vibrational frequencies and the normal modes of vibration.

For this compound, these calculations would reveal characteristic vibrational modes. These include the C-H stretching vibrations of the aromatic ring and the alkyl/alkenyl chains, the C=C stretching of the benzene ring and the pentenyl double bond, and various bending and deformation modes. The calculated frequencies are often scaled by an empirical factor to better match experimental values, accounting for anharmonicity and limitations in the theoretical model.

A simulated IR spectrum can be generated by plotting the calculated frequencies against their corresponding IR intensities. This simulated spectrum can be directly compared with an experimental spectrum to aid in peak assignment.

The table below presents a hypothetical selection of calculated vibrational frequencies for this compound.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Description |

|---|---|---|

| ν(C-H) | 3100-3000 | Aromatic C-H stretch |

| ν(C-H) | 3000-2850 | Alkyl/Alkenyl C-H stretch |

| ν(C=C) | 1650-1630 | Alkenyl C=C stretch |

| ν(C=C) | 1600, 1450 | Aromatic C=C stretch |

| δ(C-H) | 1470-1430 | CH₂/CH₃ bending |

| γ(C-H) | 900-675 | Aromatic out-of-plane C-H bend |

Reaction Mechanism Elucidation via Computational Transition State Theory

Transition State Theory (TST) is a fundamental concept in chemical kinetics that provides a framework for understanding and calculating reaction rates. github.iofiveable.me Computational chemistry plays a crucial role in applying TST by locating and characterizing transition state structures, which are first-order saddle points on the potential energy surface. github.io

For reactions involving this compound, such as electrophilic aromatic substitution or addition reactions at the double bond, computational methods can be used to map out the entire reaction pathway. This involves identifying the structures of the reactants, products, any intermediates, and the transition states connecting them.

The process typically involves proposing a reaction coordinate and then using specialized algorithms to search for the transition state geometry. Once located, a frequency calculation is performed on the transition state structure. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate leading from reactants to products. github.io

By calculating the energies of the reactants and the transition state, the activation energy barrier for the reaction can be determined. This information is vital for predicting the feasibility and rate of a chemical reaction. For instance, the regioselectivity of electrophilic substitution on the benzene ring can be rationalized by comparing the activation energies for attack at different positions. Modern computational models can rapidly predict the structure of transition states, given the structures of the reactant and product. mit.edu

Molecular Docking and Ligand-Protein Interaction Studies of this compound Analogues

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is extensively used in drug discovery to understand how a ligand (a small molecule) might interact with a protein's binding site. While there may not be specific research on this compound itself in a biological context, the methodology can be applied to its analogues to explore their potential biological activity.

Analogues of this compound could be designed by introducing various functional groups to the core structure. These analogues could then be docked into the active site of a target protein of interest. The docking process involves sampling a large number of possible conformations and orientations of the ligand within the binding site and scoring them based on a scoring function that estimates the binding affinity.

The results of a docking study provide insights into the key interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. This information can guide the design of new analogues with improved binding affinity and selectivity. For example, studies on other alkyl and benzyl (B1604629) derivatives have successfully used molecular docking to design potent enzyme inhibitors. nih.gov

The following table provides a hypothetical example of the kind of data generated from a molecular docking study of an analogue of this compound with a hypothetical protein target.

| Analogue | Docking Score (kcal/mol) | Key Interacting Residues | Interaction Type |

|---|---|---|---|

| Analogue A (with -OH group) | -7.5 | Tyr84, Phe290 | Hydrogen Bond, π-π stacking |

| Analogue B (with -NH₂ group) | -7.2 | Asp121, Trp279 | Hydrogen Bond, Hydrophobic |

| Analogue C (with -COOH group) | -8.1 | Arg120, His440 | Salt Bridge, Hydrogen Bond |

Synthesis and Investigation of Derivatives and Analogues of 1 Methyl 3 Pent 3 En 1 Yl Benzene

Structural Modification Strategies on the Aromatic Ring System

The benzene (B151609) ring in 1-methyl-3-(pent-3-en-1-yl)benzene is susceptible to electrophilic aromatic substitution, a fundamental class of reactions for introducing a variety of functional groups. The regiochemical outcome of these substitutions is dictated by the directing effects of the existing substituents: the methyl group and the pent-3-en-1-yl group. Both are alkyl groups and are therefore ortho-, para-directing and activating. researchgate.netlibretexts.org This means that incoming electrophiles will preferentially add to the positions ortho and para to these groups.

Introduction of Additional Substituents (e.g., Halogenation, Nitration, Sulfonation)

Halogenation: The introduction of a halogen atom (F, Cl, Br, I) onto the aromatic ring can be achieved through electrophilic halogenation. For chlorination and bromination, a Lewis acid catalyst such as iron(III) chloride (FeCl₃) or iron(III) bromide (FeBr₃) is typically required to polarize the halogen molecule, making it more electrophilic. wikipedia.orgmasterorganicchemistry.comdoubtnut.comdoubtnut.com The reaction of this compound with a halogen in the presence of a Lewis acid would be expected to yield a mixture of isomeric products, with the halogen substituting at the positions ortho and para to the existing alkyl groups.

Nitration: A nitro group (-NO₂) can be introduced onto the aromatic ring using a nitrating mixture, typically a combination of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). youtube.comcerritos.edupnas.org The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺). libretexts.orgcerritos.edu The nitration of toluene (B28343) (methylbenzene) is a well-studied reaction that predominantly yields ortho- and para-nitrotoluene. cerritos.edursc.org By analogy, the nitration of this compound would be expected to produce a mixture of 2-nitro-, 4-nitro-, and 6-nitro-1-methyl-3-(pent-3-en-1-yl)benzene isomers. The relative ratios of these isomers would be influenced by both electronic and steric factors.

Sulfonation: The introduction of a sulfonic acid group (-SO₃H) is achieved by treating the aromatic compound with fuming sulfuric acid (a solution of sulfur trioxide, SO₃, in concentrated sulfuric acid) or concentrated sulfuric acid alone. google.commasterorganicchemistry.comresearchgate.netcore.ac.uk This reaction is reversible, a property that can be exploited in synthetic strategies. masterorganicchemistry.com Similar to halogenation and nitration, the sulfonation of this compound would lead to the formation of sulfonic acid derivatives at the ortho and para positions.

| Reaction | Reagents and Conditions | Expected Major Products |

| Halogenation (e.g., Bromination) | Br₂, FeBr₃ | Mixture of bromo-1-methyl-3-(pent-3-en-1-yl)benzene isomers (ortho and para to alkyl groups) |

| Nitration | HNO₃, H₂SO₄ | Mixture of nitro-1-methyl-3-(pent-3-en-1-yl)benzene isomers (ortho and para to alkyl groups) |

| Sulfonation | SO₃, H₂SO₄ | Mixture of 1-methyl-3-(pent-3-en-1-yl)benzenesulfonic acid isomers (ortho and para to alkyl groups) |

Functionalization at the Methyl Group

The methyl group attached to the aromatic ring can also be a site for functionalization, typically through free radical reactions or oxidation. For instance, side-chain alkylation of toluene with methanol (B129727) can be catalyzed by basic zeolites to produce styrene (B11656), demonstrating the reactivity of the methyl group. utwente.nlrsc.orgmdpi.com While direct functionalization of the methyl group in this compound might be complicated by the presence of the reactive pentenyl side chain, selective conditions could potentially allow for transformations such as benzylic bromination using N-bromosuccinimide (NBS) under photochemical conditions, followed by nucleophilic substitution to introduce various functional groups.

Derivatization of the Pent-3-en-1-yl Alkene Moiety

The alkene double bond in the pent-3-en-1-yl side chain is a versatile functional group that can undergo a wide range of addition and modification reactions.

Preparation of Saturated Analogues (Alkanes)

The double bond of the pentenyl side chain can be readily reduced to a single bond through catalytic hydrogenation. libretexts.org This reaction is typically carried out using hydrogen gas (H₂) in the presence of a metal catalyst such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or nickel. youtube.comlibretexts.orgnih.gov The hydrogenation of this compound would yield its saturated analogue, 1-methyl-3-pentylbenzene . rsc.orgstenutz.eunih.gov The complete saturation of the side chain removes the reactivity associated with the double bond, providing a stable hydrocarbon derivative.

| Saturated Analogue | Molecular Formula | Molecular Weight ( g/mol ) |

| 1-Methyl-3-pentylbenzene | C₁₂H₁₈ | 162.27 |

Synthesis of Oxygenated or Nitrogenous Derivatives

Oxygenated Derivatives: The alkene moiety can be converted into various oxygen-containing functional groups. Epoxidation, the formation of an epoxide ring, can be achieved using peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). sibran.rumdpi.com The resulting epoxide is a valuable intermediate that can be opened under acidic or basic conditions to form diols. Dihydroxylation, the direct formation of a diol, can be accomplished using reagents such as osmium tetroxide (OsO₄) followed by a reducing agent, or potassium permanganate (B83412) (KMnO₄) under cold, basic conditions. These reactions would yield 1-methyl-3-(3,4-dihydroxypentyl)benzene. The metabolism of naturally occurring alkenylbenzenes often involves epoxidation of the side chain. nih.gov

Nitrogenous Derivatives: Nitrogen-containing functional groups can be introduced into the side chain through various methods. For instance, hydroamination, the addition of an N-H bond across the double bond, can be catalyzed by transition metal complexes. organic-chemistry.org Alternatively, the double bond could be first functionalized, for example, through hydroboration-oxidation to an alcohol, which can then be converted to an amine via methods like the Mitsunobu reaction or by conversion to a tosylate followed by nucleophilic substitution with an amine source. organic-chemistry.orgorgsyn.org Another approach involves the nitration of the aromatic ring followed by reduction of the nitro group to an amine. This can be achieved through catalytic hydrogenation or with metals like iron, zinc, or tin in acidic conditions. youtube.com

| Derivative Type | Synthetic Approach | Potential Product |

| Oxygenated (Epoxide) | Epoxidation (e.g., m-CPBA) | 1-Methyl-3-(3,4-epoxypentyl)benzene |

| Oxygenated (Diol) | Dihydroxylation (e.g., OsO₄) | 1-Methyl-3-(3,4-dihydroxypentyl)benzene |

| Nitrogenous (Amine) | Hydroamination or multi-step synthesis from alkene/alcohol | 1-Methyl-3-(aminopentyl)benzene isomers |

Isomerization Studies (e.g., Position, Geometric Isomers)

The position and geometry of the double bond in the pent-3-en-1-yl side chain can be altered through isomerization reactions. Transition metal catalysts, particularly those based on ruthenium, rhodium, and iridium, are known to catalyze the migration of double bonds along an alkyl chain. frontiersin.orgchemrxiv.orgruhr-uni-bochum.de This could potentially be used to convert this compound into its isomers, such as 1-methyl-3-(pent-2-en-1-yl)benzene or 1-methyl-3-(pent-4-en-1-yl)benzene. Furthermore, the geometric configuration of the double bond (E/Z or cis/trans) can be interconverted under certain conditions, for example, through photochemical methods or by using specific catalysts. libretexts.orgyoutube.comresearchgate.net These isomerization studies are valuable for understanding the relative stabilities of the different isomers and for accessing a wider range of structurally diverse compounds.

Synthesis of Chiral Analogues and Stereochemical Investigations

The creation of chiral molecules, which are non-superimposable mirror images of each other, is a cornerstone of modern pharmaceutical and materials science. The precise three-dimensional arrangement of atoms in a molecule can dramatically influence its biological activity and physical properties.

Specific methods for the enantioselective synthesis of derivatives of this compound are not prominently described in the available literature. However, general strategies for achieving enantioselectivity in analogous systems often rely on the use of chiral catalysts or auxiliaries that can influence the stereochemical outcome of a reaction.

One common approach involves the asymmetric hydrogenation of a prochiral olefin, which could be a precursor to the pentenyl side chain. Another established method is the use of chiral organometallic catalysts in cross-coupling reactions to form the carbon-carbon bonds of the molecule with a high degree of enantiomeric excess. For instance, cooperative copper/palladium catalysis has been successfully employed in the enantioselective synthesis of multisubstituted allenes through the 1,4-arylboration of 1,3-enynes. nih.gov This method, while not directly applied to this compound, demonstrates a powerful strategy for creating chiral centers in molecules with unsaturated side chains. nih.gov

A hypothetical enantioselective synthesis of a derivative of this compound could involve a chiral lithium amide to initiate an asymmetric conjugate addition, a strategy that has been used to generate chiral cyclohexane (B81311) derivatives. researchgate.net

Table 1: Examples of Enantioselective Synthesis Strategies

| Reaction Type | Catalyst/Reagent | Substrate Type | Product Type | Enantiomeric Ratio (er) | Reference |

| 1,4-Arylboration | Chiral Sulfoxide Phosphine (SOP)/Cu and PdCl₂(dppf) | 1,3-Enynes | Trisubstituted Chiral Allenes | up to 97:3 | nih.gov |

| Asymmetric Conjugate Addition | Chiral Lithium (α-methylbenzyl)benzylamide | Nona-2,7-diendioate | Chiral Cyclohexane Derivatives | High Diastereoselectivity | researchgate.net |

This table presents examples of enantioselective reactions on related structures, as direct data for this compound is not available.

Diastereoselective synthesis aims to control the formation of stereoisomers that are not mirror images of each other. This is crucial when a molecule contains multiple stereocenters. While specific diastereoselective syntheses targeting complex analogues of this compound are not documented, general methodologies can be inferred from related research.

For example, domino reactions initiated by a diastereoselective lithium amide 1,4-conjugate addition have been used to create cyclic compounds with multiple stereocenters. researchgate.net Another powerful technique is the intramolecular Mizoroki–Heck annulation, which has been utilized for the diastereoselective synthesis of N-methylspiroindolines. Furthermore, highly diastereoselective syntheses of conjugated dienes have been achieved via organoborane chemistry. digitellinc.com These methods highlight the potential for controlling the stereochemistry of complex molecules that could be analogous to derivatives of this compound.

Table 2: Examples of Diastereoselective Synthesis Methodologies

| Reaction Type | Key Reagent/Catalyst | Substrate Type | Product Type | Key Feature | Reference |

| Domino Reaction | Diastereoselective Lithium Amide | Nona-2,7-diendioic diester | Cyclic Adduct | High Diastereoselectivity | researchgate.net |

| Organoborane Chemistry | Dichloroborane and Dimethyl Sulfide Complex | 1-Trimethylsilyl-1-alkynes | (1E, 3E)-conjugated dienes | High Diastereoselectivity | digitellinc.com |

This table illustrates diastereoselective methods on related compounds due to the lack of specific data for this compound analogues.

Design and Synthesis of Bridged or Polycyclic Systems Incorporating the this compound Core

The incorporation of the this compound core into bridged or polycyclic systems represents a significant synthetic challenge. Such structures are of interest due to their rigid conformations and potential for novel biological activities. While no literature directly reports the synthesis of such systems from the specified core, general strategies for constructing bridged polycycles are well-documented.

A prominent method involves intramolecular C–H bond insertion reactions. beilstein-journals.org These reactions can be catalyzed by various transition metals, such as rhodium, and allow for the formation of a new ring by connecting a reactive intermediate, like a carbene or nitrene, to a C-H bond elsewhere in the molecule. beilstein-journals.org This strategy has been used to create a variety of bridged ring systems. beilstein-journals.org

Another powerful approach is the use of intramolecular cycloaddition reactions. For example, rhodium-catalyzed intramolecular (3+2) dipolar cycloadditions can generate bridged medium-sized polycyclic systems with high regioselectivity and diastereoselectivity. nih.govnsf.gov This method provides a direct route to complex and synthetically challenging bridged skeletons. nih.govnsf.gov

Table 3: General Strategies for the Synthesis of Bridged Polycyclic Systems

| Synthetic Strategy | Catalyst/Reagent | Precursor Type | Resulting System | Reference |

| C–H Bond Insertion | Rhodium(II) Dimer | Diazoketone, Ester, or Amide | Bridged Polycycles | beilstein-journals.org |

| Intramolecular (3+2) Dipolar Cycloaddition | Rhodium Catalyst | N-sulfonyl-1,2,3-triazole with a carbonyl and alkene | Bridged Bicyclo[m.n.2] Ring Systems | nih.govnsf.gov |

| Intramolecular Diels-Alder | (Not specified) | Functionalized 1,3-diene | Bicyclo[2.2.2]octane core | beilstein-journals.org |

This table outlines general methodologies for synthesizing bridged polycyclic systems, as specific examples incorporating the this compound core are not available.

Applications of 1 Methyl 3 Pent 3 En 1 Yl Benzene in Advanced Chemical Research

1-Methyl-3-(pent-3-en-1-yl)benzene as a Synthetic Intermediate for Complex Molecules

The molecular architecture of this compound, featuring a substituted aromatic ring and an internal alkene, suggests its potential as a versatile intermediate in the synthesis of more complex molecular structures. The presence of both an aromatic core and a reactive double bond allows for a variety of chemical transformations.

Precursor in Natural Product Total Synthesis Research

While no specific examples of the use of this compound in the total synthesis of a natural product have been identified, its structural motifs are present in various natural compounds. The toluene (B28343) group and the pentenyl side chain could, in principle, be elaborated into more complex frameworks found in terpenoids or other secondary metabolites. For instance, the double bond could be a handle for oxidation, reduction, or carbon-carbon bond-forming reactions to build intricate stereochemistry.

Building Block for Pharmaceutical Scaffolds and Agrochemically Relevant Structures

The development of new pharmaceuticals and agrochemicals often relies on the creation of novel molecular scaffolds. mdpi.com Substituted benzenes are a common feature in many biologically active molecules. The lipophilic nature of the this compound backbone could be advantageous for membrane permeability. The alkene functionality offers a site for the introduction of various pharmacophores or groups that can modulate the biological activity and physicochemical properties of a lead compound. For example, epoxidation of the double bond followed by ring-opening could introduce hydroxyl and other functional groups, increasing polarity and potential for hydrogen bonding interactions with biological targets.

Role in Method Development in Organic Synthesis

New synthetic methodologies require robust and representative substrates to test their scope and limitations. The dual functionality of this compound makes it a candidate for such studies.

Substrate for Novel Catalytic Systems

The development of new catalytic systems is a cornerstone of modern organic synthesis. The alkene in this compound could serve as a substrate for a variety of catalytic transformations, including:

Asymmetric Hydrogenation: The creation of a chiral center via the asymmetric addition of hydrogen across the double bond would be a valuable transformation.

Metathesis: Cross-metathesis with other alkenes could be used to build more complex side chains.

Oxidation: Catalytic epoxidation or dihydroxylation would introduce new functional groups.

While no specific studies utilizing this compound have been found, related structures are often used to probe the efficacy of new catalysts.

Probing Reactivity in New Reaction Methodologies

The interplay between the aromatic ring and the alkene side chain in this compound could be used to investigate new reaction mechanisms. For example, reactions that proceed through radical intermediates might show selectivity for either the benzylic position of the methyl group or the allylic positions of the pentenyl chain. The electronic effects of the methyl group on the aromatic ring could also influence the reactivity of the double bond in electrophilic addition reactions.

Research in Materials Science and Polymer Chemistry Utilizing this compound (e.g., Monomer Synthesis, Polymerization Studies)

The alkene functionality in this compound suggests its potential use as a monomer in polymerization reactions.

| Potential Polymerization Pathways | Description |

| Addition Polymerization | The double bond could potentially undergo radical, cationic, or anionic polymerization to form a polymer with a polystyrene-like backbone and pendant methylphenyl groups. The properties of the resulting polymer would be influenced by the length and flexibility of the pentenyl spacer. |

| Copolymerization | This compound could be copolymerized with other monomers, such as styrene (B11656) or acrylates, to tailor the properties of the resulting material. This could be a strategy to control properties like glass transition temperature, refractive index, and mechanical strength. |

Again, it is important to note that while the chemical structure suggests these possibilities, there is no specific research in the reviewed literature that documents the synthesis or study of polymers derived from this compound.

Lack of Publicly Available Research Data on this compound

Despite a comprehensive search of available scientific literature and chemical databases, there is currently no specific, publicly accessible research focusing on the chemical compound this compound. Consequently, an in-depth article on its applications in advanced chemical research, particularly concerning structure-reactivity relationships, cannot be generated at this time.

Information was found for related but structurally distinct compounds, such as:

1-Methyl-3-(1-methylethyl)benzene (m-Cymene) nist.govnist.govchemeo.comnist.gov

1-Methyl-3-(1-methylethenyl)benzene nist.gov

1-Methyl-3-(1-propen-1-yl)benzene nih.gov

1-Methyl-3-propylbenzene biosynth.com

(3-Methylpent-1-en-3-yl)benzene epa.gov

However, the structural differences in the substituent group—specifically the position of the double bond and the length of the alkyl chain—mean that the chemical and physical properties, and therefore the structure-reactivity relationships, of these compounds cannot be extrapolated to this compound.

Without dedicated research on this compound, any discussion of its structure-reactivity would be purely speculative and would not meet the required standards of scientific accuracy. Further investigation into this compound would be necessary to provide the detailed findings and data tables requested.

Future Research Directions and Unexplored Avenues for 1 Methyl 3 Pent 3 En 1 Yl Benzene

Emerging Synthetic Technologies Applied to 1-Methyl-3-(pent-3-en-1-yl)benzene

The synthesis of this compound, while not extensively documented, could be approached using a variety of modern synthetic methodologies. Traditional methods might involve Friedel-Crafts alkylation, but these often suffer from issues with regioselectivity and polyalkylation. Emerging technologies offer more precise and efficient routes.

Palladium-catalyzed cross-coupling reactions, such as the Heck and Suzuki-Miyaura reactions, stand out as powerful tools for the formation of the crucial aryl-alkene bond. numberanalytics.comharvard.eduyoutube.comlibretexts.org The Heck reaction, for instance, could couple a 3-methylphenyl halide with pent-3-ene. numberanalytics.comwikipedia.org However, a significant challenge in the Heck reaction is controlling the potential migration of the double bond along the alkyl chain. thieme-connect.com Future research could focus on employing specialized palladium-tetraphosphine catalyst systems to minimize this isomerization and enhance the selectivity for the desired product. thieme-connect.com

The Suzuki-Miyaura coupling offers another promising avenue, reacting an organoboron compound derived from 3-methylbenzene with a pent-3-enyl halide or triflate. harvard.edulibretexts.orgwikipedia.org This method is renowned for its mild reaction conditions and high functional group tolerance. harvard.edu A key area for investigation would be the development of a robust synthesis for the required pent-3-enylboronic acid or its ester derivatives.

Furthermore, Grignard reagents present a classic yet adaptable method. mnstate.eduwikipedia.orglibretexts.org The reaction of a 3-methylphenylmagnesium halide with a suitable pent-3-enyl electrophile could yield the target molecule. libretexts.org The primary challenge here lies in preventing side reactions, given the reactivity of the Grignard reagent. libretexts.org

A comparative overview of these potential synthetic routes is presented in Table 1.

Table 1: Potential Synthetic Routes for this compound

| Reaction Name | Reactants | Catalyst/Reagent | Potential Advantages | Potential Challenges |

|---|---|---|---|---|

| Heck Reaction | 3-Methylphenyl halide, Pent-3-ene | Palladium complex, Base | Direct C-C bond formation | Isomerization of the double bond |

| Suzuki-Miyaura Coupling | 3-Methylphenylboronic acid, Pent-3-enyl halide | Palladium catalyst, Base | High selectivity, Mild conditions | Synthesis of the organoboron reactant |

| Grignard Reaction | 3-Methylphenylmagnesium halide, Pent-3-enyl halide | Magnesium | Readily available starting materials | High reactivity can lead to side reactions |

Advanced Mechanistic Insights via In Situ Spectroscopic Techniques

A significant frontier in understanding the synthesis and reactivity of this compound lies in the application of in situ spectroscopic techniques. These methods allow for the real-time monitoring of reactions, providing invaluable data on transient intermediates and reaction kinetics that are often missed by traditional analytical methods. researchgate.netwiley.com

In situ Nuclear Magnetic Resonance (NMR) spectroscopy, for example, could be employed to follow the progress of a Suzuki or Heck coupling reaction. researchgate.netwiley.comrsc.org By monitoring the disappearance of starting materials and the appearance of the product and any intermediates directly in the reaction vessel, a detailed mechanistic picture can be constructed. researchgate.net This could be particularly insightful for optimizing reaction conditions to maximize the yield of this compound and minimize byproducts.

Development of Sustainable Synthetic Routes for this compound

The principles of green chemistry offer a framework for developing more environmentally benign synthetic pathways to this compound. royalsocietypublishing.orgpnas.org Future research in this area could focus on several key aspects:

Catalyst Development: Investigating the use of more sustainable and earth-abundant metal catalysts, such as iron or copper, as alternatives to palladium in cross-coupling reactions. researchgate.net

Solvent Selection: Exploring the use of greener solvents, such as water or bio-derived solvents, to replace traditional volatile organic compounds. royalsocietypublishing.orgchemistryviews.org The development of aqueous synthetic routes is a particularly active area of research. chemistryviews.org

Atom Economy: Designing synthetic routes that maximize the incorporation of all reactant atoms into the final product, thereby minimizing waste. scranton.edu This could involve exploring C-H activation strategies that directly couple 3-methylbenzene with a pentene derivative. researchgate.net

Renewable Feedstocks: Investigating the potential to derive the aromatic and/or the alkene portion of the molecule from biomass sources. ucl.ac.ukucl.ac.ukacs.org

Theoretical Prediction and Experimental Validation of Novel Reactivity

Computational chemistry provides a powerful tool for predicting the reactivity of molecules like this compound before engaging in extensive experimental work. numberanalytics.com Density Functional Theory (DFT) calculations, for instance, can be used to model the electronic structure and predict the most likely sites for electrophilic or radical attack. nih.gov

For this compound, theoretical studies could focus on the reactivity of the alkene double bond. It is expected that the double bond would undergo typical electrophilic addition reactions. ucalgary.ca Computational models could predict the stereoselectivity of such additions and provide insights into the stability of potential carbocation intermediates. researchgate.net These theoretical predictions can then guide experimental work to validate the novel reactivity of the compound.

Exploration of New Application Domains for this compound in Academic Contexts

The unique structure of this compound, featuring both an aromatic ring and an unsaturated side chain, suggests a range of potential applications in academic research. The presence of the toluene (B28343) moiety makes it a candidate for studies involving C-H bond functionalization. researchgate.net The alkene group, on the other hand, can be a handle for polymerization or further functionalization to create more complex molecules.

In materials science, this compound could serve as a monomer for the synthesis of novel polymers with specific thermal or optical properties. The aromatic ring provides rigidity, while the flexible pentenyl chain could influence the polymer's processability. Additionally, functionalized aromatic compounds have found applications in the development of organic electronic materials. nih.gov

In medicinal chemistry, the scaffold of this compound could be a starting point for the synthesis of new biologically active molecules. The lipophilic nature of the compound could be of interest in studies related to drug delivery or membrane interactions.

The exploration of this compound and its derivatives could also be valuable in the field of fragrance and flavor chemistry, given that many aromatic and unsaturated compounds possess distinct odors. labproinc.com

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 3-Methylphenyl halide |

| Pent-3-ene |

| 3-Methylphenylboronic acid |

| Pent-3-enyl halide |

| 3-Methylphenylmagnesium halide |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.